molecular formula C18H19ClN2O4S B2938522 1-(4-((4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 2034252-20-3

1-(4-((4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2938522
CAS No.: 2034252-20-3
M. Wt: 394.87
InChI Key: GSOFIVZFYIFBBT-UHFFFAOYSA-N
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Description

This compound features a piperidine ring substituted with a 3-chloropyridin-4-yloxy group, linked via a sulfonyl bridge to a phenyl ethanone moiety. Such structural attributes are critical for its reactivity and biological interactions, particularly in medicinal chemistry contexts targeting enzyme inhibition or receptor binding .

Properties

IUPAC Name

1-[4-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-13(22)14-2-4-16(5-3-14)26(23,24)21-10-7-15(8-11-21)25-18-6-9-20-12-17(18)19/h2-6,9,12,15H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOFIVZFYIFBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone typically involves multi-step organic reactions:

  • Formation of 3-Chloropyridin-4-yl ether

    • Reacting 3-chloro-4-hydroxypyridine with piperidine under basic conditions to form 3-chloropyridin-4-yl piperidinyl ether.

  • Sulfonylation

    • Introducing a sulfonyl chloride group to the phenyl ring connected to the piperidinyl ether.

  • Acylation

    • Finally, the ethanone group is introduced via acylation reaction.

Industrial Production Methods

On an industrial scale, the synthesis may be optimized using continuous flow reactors and advanced catalysts to enhance yield and purity. Temperature-controlled environments and automated processes ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : This compound can undergo oxidation, particularly affecting the ether or ethanone moieties.

  • Reduction: : The ethanone group can be reduced to an alcohol.

  • Substitution: : Both aromatic rings provide sites for nucleophilic aromatic substitution, especially given the electron-withdrawing effects of chlorine and sulfonyl groups.

Common Reagents and Conditions

  • Oxidation: : Uses reagents like potassium permanganate or chromium trioxide in acidic or basic media.

  • Reduction: : Employs sodium borohydride or lithium aluminum hydride for reducing the ethanone group.

  • Substitution: : Utilizes nucleophiles like amines or thiols under basic conditions to substitute at the aromatic sites.

Major Products

The major products depend on the reaction type:

  • Oxidation: : Generates oxidized ethers or carboxylic acids.

  • Reduction: : Yields alcohols.

  • Substitution: : Forms substituted derivatives with different nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, this compound is utilized as a precursor for synthesizing more complex molecules, intermediates in multi-step organic syntheses, and probes for studying chemical reactivity.

Biology

Biologically, it serves as a molecular probe for investigating cellular processes, enzymatic reactions, and as a binding ligand in biochemical assays.

Medicine

Medically, the compound's structure suggests potential pharmacological properties, such as enzyme inhibition, receptor binding, and as a lead compound in drug development.

Industry

Industrially, it can be used in the synthesis of specialty chemicals, materials science, and in the production of agrochemicals.

Mechanism of Action

This compound exerts its effects primarily through interactions at the molecular level:

  • Molecular Targets: : It may bind to specific proteins, enzymes, or receptors, altering their function.

  • Pathways Involved: : The compound's sulfonyl and ethanone groups might influence cellular pathways by acting as electrophiles, participating in covalent bond formation with nucleophilic sites on biological molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

1-(4-((3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone (CAS 1797682-14-4)
  • Key Differences : Replaces the 3-chloropyridinyloxy group with a 4-fluorophenyl sulfonyl moiety.
  • Impact : The fluorine atom’s electronegativity increases polarity but reduces steric bulk compared to chlorine. Dual sulfonyl groups may enhance solubility but could limit membrane permeability .
1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethanone (CAS sc-338944)
  • Key Differences : Substitutes the chloropyridinyloxy-piperidine group with a methyl-piperidine.
  • However, the absence of halogen atoms may diminish halogen-bonding interactions in biological systems .
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone (CAS 2034524-70-2)
  • Key Differences : Replaces the sulfonylphenyl group with a pyrrole-thioether.
  • Impact : The thioether’s lower electron-withdrawing capacity compared to sulfonyl groups may alter metabolic stability and redox properties .
Ethanonyl Derivatives with Trifluoromethyl Groups (e.g., 7f in )
  • Key Differences : Incorporates trifluoromethyl (-CF₃) on the phenylsulfonyl group.
  • Impact : -CF₃’s strong electron-withdrawing nature enhances metabolic stability and may increase crystallinity (evidenced by higher melting points, e.g., 165–167°C for 7f vs. 131–134°C for methoxy-substituted 7e) .
Table 1: Comparative Data for Selected Compounds
Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Notable Features
Target Compound C₁₉H₂₀ClNO₅S₂ 425.5 3-Chloropyridinyloxy, sulfonyl N/A Halogen bonding, high polarity
1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethanone C₁₄H₁₉NO₃S 297.4 Methylpiperidine N/A Improved lipophilicity
7f (Trifluoromethyl derivative) C₂₀H₁₈F₃NO₄S₂ 465.5 Trifluoromethylphenylsulfonyl 165–167 High crystallinity, metabolic stability
CAS 2034524-70-2 C₁₆H₁₈ClN₃O₂ 319.8 Pyrrole-thioether N/A Altered redox properties

Biological Activity

1-(4-((4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structural features, including the chloropyridinyl moiety and piperidinyl group, suggest significant biological activity, particularly in the context of neuropharmacology and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C19H21ClN2O3, with a molecular weight of 360.84 g/mol. The compound's structure is characterized by:

  • Chloropyridinyl Group : Enhances biological activity.
  • Piperidinyl Group : Implicated in receptor binding.
  • Sulfonamide Linkage : Potential for enzyme inhibition.

Research indicates that this compound exhibits significant biological activity through various mechanisms, including:

  • Receptor Binding : The compound has shown promising results in binding to neurotransmitter receptors, which may lead to therapeutic benefits in treating neurodegenerative diseases.
  • Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, which could be beneficial in various pharmacological contexts.

In Vitro Studies

Several studies have evaluated the biological effects of this compound:

Study FocusFindings
Enzyme InhibitionDemonstrated significant inhibition of specific enzymes related to neurotransmitter metabolism.
Receptor AffinityHigh binding affinity observed for dopamine and serotonin receptors, indicating potential for psychiatric applications.
CytotoxicityEvaluated against various cancer cell lines, showing moderate cytotoxic effects, suggesting potential as an anticancer agent.

Neuropharmacological Applications

In a study focusing on neurodegenerative diseases, this compound was tested for its effects on neuronal survival and function. Results indicated that the compound improved neuronal viability in vitro under oxidative stress conditions, highlighting its potential as a neuroprotective agent.

Anticancer Activity

Another study investigated the compound's anticancer properties against human breast cancer cell lines. The results demonstrated that it induced apoptosis and inhibited cell proliferation, suggesting its viability as a lead compound in cancer therapy.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

Compound NameDescriptionBiological Activity
Compound ASimilar piperidine derivativeModerate receptor binding
Compound BSulfonamide variantHigh enzyme inhibition
Compound CChlorinated analogueEnhanced cytotoxicity

Q & A

Q. Key Techniques :

  • IR Spectroscopy : Look for sulfonyl S=O stretches (~1350–1300 cm⁻¹) and ketone C=O stretches (~1680 cm⁻¹) .
  • LC-MS : Use ESI in negative ion mode; expect [M-H]⁻ peaks around m/z 450–460 (exact mass depends on substituents) .
  • NMR : Confirm piperidine ring protons (δ 3.0–3.5 ppm, multiplet) and aromatic protons (δ 7.0–8.5 ppm) .
    Methodological Note : Cross-validate with high-resolution mass spectrometry (HRMS) to resolve ambiguities in molecular formula .

Advanced: How can researchers resolve contradictions in biological activity data observed across different assays for this compound?

Contradictions may arise from assay-specific variables (e.g., cell line sensitivity, solvent interference). Recommended steps:

Replicate Studies : Conduct dose-response curves in triplicate across multiple cell lines (e.g., HEK293, HeLa) to assess consistency .

Control for Solvent Effects : Compare DMSO (common solvent) with alternatives like PEG-400 to rule out solvent-induced artifacts .

Validate Target Engagement : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding to hypothesized targets .

Advanced: What strategies are recommended for improving the hydrolytic stability of the sulfonamide group in aqueous experimental conditions?

The sulfonamide group may hydrolyze under acidic/basic conditions. Mitigation approaches:

  • pH Buffering : Maintain neutral pH (6.5–7.5) using phosphate or HEPES buffers .
  • Structural Modification : Introduce electron-withdrawing groups (e.g., -CF₃) ortho to the sulfonamide to sterically hinder hydrolysis .
  • Storage : Lyophilize the compound and store at -20°C under inert gas (argon) to prevent degradation .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Q. Critical Protocols :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., chloropyridine derivatives) .
  • Spill Management : Neutralize spills with activated carbon and dispose as hazardous waste .
    Note : Prioritize acute toxicity testing (e.g., LD50 in rodents) before scaling up experiments .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed to optimize this compound’s bioactivity?

Q. SAR Design Framework :

Core Modifications : Vary the piperidine oxygen substituent (e.g., replace 3-chloropyridinyl with fluorophenyl) to assess impact on target affinity .

Sulfonamide Alternatives : Replace the sulfonyl group with carbamate or urea linkages to evaluate metabolic stability .

High-Throughput Screening : Use fragment-based libraries to identify synergistic substituents .
Data Analysis : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Basic: What are the best practices for assessing the compound’s purity, and how can impurities be identified?

Q. Best Practices :

  • HPLC : Use a C18 column (ACN/water + 0.1% formic acid); aim for >95% purity with a retention time of 8–10 min .
  • Impurity Profiling : Employ LC-MS/MS to detect sulfonic acid byproducts (common hydrolysis product) .
  • Quantitative NMR : Use 1,3,5-trimethoxybenzene as an internal standard for absolute quantification .

Advanced: What experimental limitations could affect the generalizability of this compound’s pharmacological data, and how can they be addressed?

Q. Limitations :

  • In Vitro/In Vivo Discrepancies : Poor pharmacokinetic properties (e.g., low oral bioavailability) may skew results .
  • Matrix Effects : Organic degradation in prolonged assays (e.g., >9 hours) alters activity .
    Solutions :
  • Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to enhance solubility .
  • Real-Time Monitoring : Integrate inline analytics (e.g., UV-vis flow cells) to track stability during assays .

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